3-(2H-1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidine
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Overview
Description
“3-(2H-1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidine” is a complex organic compound that features a pyrrolidine ring substituted with a benzodioxole and a fluoromethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Benzodioxole Group: This step might involve the use of benzodioxole derivatives and appropriate coupling reactions.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions might target the sulfonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
Medicinal applications might include its use as a lead compound in drug discovery, especially if it shows promise in treating diseases.
Industry
In industry, it could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)pyrrolidine: Lacks the sulfonyl and fluoromethyl groups.
1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidine: Lacks the benzodioxole group.
Uniqueness
The unique combination of the benzodioxole, sulfonyl, and fluoromethyl groups in “3-(2H-1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidine” might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-12-8-15(3-4-16(12)19)25(21,22)20-7-6-14(10-20)13-2-5-17-18(9-13)24-11-23-17/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLJAOWIVRDPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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